molecular formula C23H30N2O3S B7702940 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B7702940
M. Wt: 414.6 g/mol
InChI Key: UCZYIOFJWQBETD-UHFFFAOYSA-N
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Description

3-[4-(Cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide is an organic compound with the molecular formula C22H28N2O3S This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Cyclohexylsulfamoyl Intermediate: The initial step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl intermediate.

    Coupling with Phenyl Derivative: The cyclohexylsulfamoyl intermediate is then coupled with a phenyl derivative under appropriate conditions to form the desired phenylsulfamoyl compound.

    Amidation Reaction: The final step involves the amidation reaction where the phenylsulfamoyl compound is reacted with 2,3-dimethylphenylpropanamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyclohexylsulfamoyl group is known to interact with certain enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Cyclohexylsulfamoyl)phenyl]-N-(4-methylphenyl)propanamide
  • 3-[4-(Cyclohexylsulfamoyl)phenyl]-N-(2,5-dimethylphenyl)propanamide

Uniqueness

3-[4-(Cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interaction profiles with molecular targets compared to similar compounds.

Properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-17-7-6-10-22(18(17)2)24-23(26)16-13-19-11-14-21(15-12-19)29(27,28)25-20-8-4-3-5-9-20/h6-7,10-12,14-15,20,25H,3-5,8-9,13,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZYIOFJWQBETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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